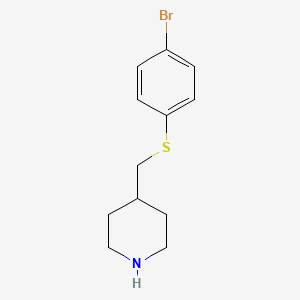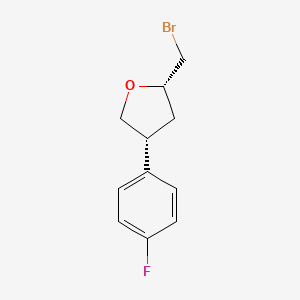
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. The presence of bromomethyl and fluorophenyl groups in this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Fluorination: The fluorophenyl group is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The final step involves cyclization to form the oxolane ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(4-fluorophenyl)oxolane: Similar structure with a chloromethyl group instead of bromomethyl.
(2S,4R)-2-(Bromomethyl)-4-(4-chlorophenyl)oxolane: Similar structure with a chlorophenyl group instead of fluorophenyl.
(2S,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane: Similar structure with a methylphenyl group instead of fluorophenyl.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12BrFO |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
(2S,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clave InChI |
NOKOVJVOWHZAQH-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)F |
SMILES canónico |
C1C(COC1CBr)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

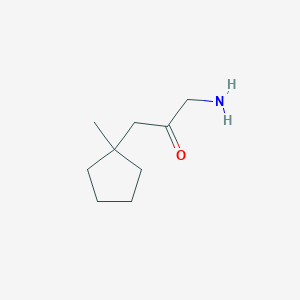
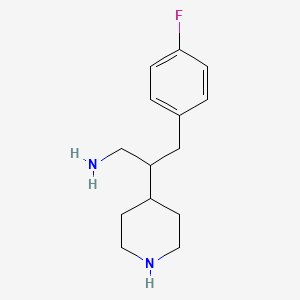
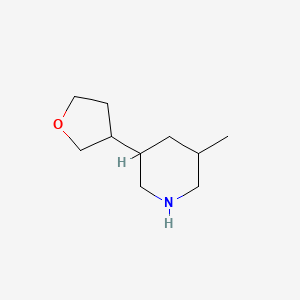
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)

![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
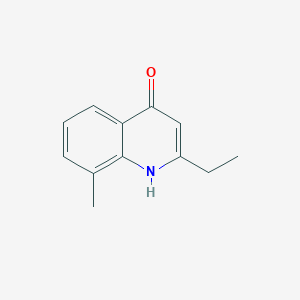
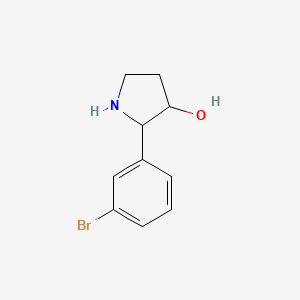
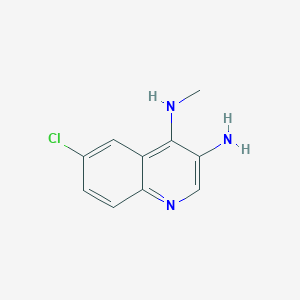
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

